N-(3-Chloro-2-fluorobenzyl)-N-methylamine
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Overview
Description
N-(3-Chloro-2-fluorobenzyl)-N-methylamine: is an organic compound that features a benzylamine structure substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine typically involves the reaction of 3-chloro-2-fluorobenzyl bromide with methylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3-Chloro-2-fluorobenzyl bromide+Methylamine→this compound+HBr
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(3-Chloro-2-fluorobenzyl)-N-methylamine can undergo nucleophilic substitution reactions due to the presence of the halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines or other related structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of derivatives with different nucleophiles.
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme interactions and inhibition.
Medicine:
Drug Development: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-(3-Chloro-2-fluorobenzyl)-N-methylamine exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
- 3-Chloro-2-fluorobenzyl bromide
- 3-Fluorobenzyl chloride
- 4-Fluorobenzyl bromide
Uniqueness: N-(3-Chloro-2-fluorobenzyl)-N-methylamine is unique due to the specific positioning of the chlorine and fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXOGUOFLXCDJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256660 |
Source
|
Record name | 3-Chloro-2-fluoro-N-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001256660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305711-90-3 |
Source
|
Record name | 3-Chloro-2-fluoro-N-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305711-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluoro-N-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001256660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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